Enhanced Lipophilicity vs. Unsubstituted and 3-Chloro Parent Scaffolds
This compound exhibits a calculated LogP of 3.84, representing a quantifiable increase in lipophilicity over key synthetic precursors. The unsubstituted benzo[b]thiophene-2-carboxylic hydrazide scaffold has a LogP of only 2.60 . The inclusion of a 3-chloro group raises this to 3.25, and the further addition of the 4-fluorobenzoyl moiety achieves the final LogP of 3.84 . This demonstrates that the 4-fluorobenzoyl group alone contributes approximately 0.6 LogP units beyond the 3-chloro analog.
| Evidence Dimension | Calculated partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 3.84 |
| Comparator Or Baseline | Comparator 1: benzo[b]thiophene-2-carboxylic hydrazide (LogP 2.60); Comparator 2: 3-chlorobenzo[b]thiophene-2-carbohydrazide (LogP 3.25) |
| Quantified Difference | The target compound is 0.59 LogP units higher than the 3-chloro analog and 1.24 units higher than the parent scaffold. |
| Conditions | Data sourced from chemical supplier technical datasheets (Fluorochem for the target compound, ChemSrc for comparators). |
Why This Matters
Higher lipophilicity is a critical parameter for optimizing blood-brain barrier penetration, cell membrane permeability, and overall pharmacokinetic profiles in medicinal chemistry programs.
